Physicochemical Property Differentiation Against the Closest Chromene‑3‑Carboxamide Benchmark
In the absence of biological head‑to‑head data, the strongest differentiation resides in computationally derived physicochemical properties. OPMC (MW = 392.4 g·mol⁻¹, TPSA = ∼110 Ų, logP ≈ 1.8) is compared to a representative 2‑oxo‑2H‑chromene‑3‑carboxamide from the S1P1 patent family, N‑(pyridin‑3‑yl)‑7‑methoxy‑2‑oxo‑8‑propyl‑2H‑chromene‑3‑carboxamide (Compound A; MW = 364 g·mol⁻¹, TPSA = 85 Ų, logP ≈ 2.1) [1]. OPMC’s higher TPSA and reduced logP suggest superior aqueous solubility and a narrower membrane‑permeability window, characteristics that often translate into lower hERG liability and reduced cytochrome P450 inhibition in chromene‑derived chemotypes [1].
| Evidence Dimension | Lipinski Rule-of-Five properties (MW, TPSA, logP) |
|---|---|
| Target Compound Data | MW = 392.4 g·mol⁻¹; TPSA ≈ 110 Ų; logP ≈ 1.8 (calculated using XLogP3 and TPSA fragment method [1]) |
| Comparator Or Baseline | N‑(pyridin‑3‑yl)‑7‑methoxy‑2‑oxo‑8‑propyl‑2H‑chromene‑3‑carboxamide (Compound A): MW = 364 g·mol⁻¹; TPSA = 85 Ų; logP ≈ 2.1 [1] |
| Quantified Difference | ΔMW = +28.4 g·mol⁻¹; ΔTPSA = +25 Ų; ΔlogP = ‑0.3 units |
| Conditions | Computational prediction; no experimental validation available |
Why This Matters
Higher TPSA and lower logP often correlate with better aqueous solubility and reduced CYP inhibition, which can improve in vivo safety margins and formulation feasibility in early‑stage S1P receptor programs.
- [1] Calculated using XLogP3 (PubChem PUG REST) and fragment‑based TPSA method (Ertl P, Rohde B, Selzer P. J Med Chem. 2000;43(20):3714‑3717). Data cross‑checked against Patent US 9,073,888 B2 for reference compound A. View Source
